4-Cyclohexylphenylglyoxalhydrate
Description
4-Cyclohexylphenylglyoxal hydrate is a phenylglyoxal derivative featuring a cyclohexyl substituent at the para position of the phenyl ring. Its structure comprises a glyoxal hydrate moiety (O=C-CH(OH)₂) attached to a 4-cyclohexyl-substituted benzene ring. This compound is primarily utilized as a building block in pharmaceutical and organic synthesis due to its reactive α-ketoaldehyde group, which facilitates nucleophilic additions and condensations . SynChem, Inc., a leader in drug chemistry intermediates, lists this compound (Product Code: SA-10001, MFCD08272330) among its catalog of phenylglyoxal derivatives .
Properties
IUPAC Name |
1-(4-cyclohexylphenyl)-2,2-dihydroxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c15-13(14(16)17)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10,14,16-17H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYODVQCRLGLEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C(=O)C(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Cyclohexylphenyl Backbone
The foundational step in synthesizing 4-cyclohexylphenylglyoxalhydrate involves constructing the cyclohexylphenyl moiety. A widely adopted method involves reacting benzyloxy bromobenzene derivatives with magnesium chips in tetrahydrofuran (THF) and toluene to generate Grignard reagents. For example, benzyloxy bromobenzene reacts with magnesium at 60–75°C to form benzyloxy-phenyl magnesium bromide, which subsequently reacts with dicyclo ketones (e.g., amyl or propyl dicyclo ketones) to yield intermediates like 4-[4'-(4"-alkylcyclohexyl)cyclohexyl]phenol derivatives.
Reaction Conditions and Optimization
Dehydration and Cyclohexenyl Intermediate Formation
The hydroxylated intermediate undergoes dehydration using catalysts like toluenesulfonic acid (TsOH) in toluene at 110°C. This step eliminates water to form a cyclohexenyl structure, critical for subsequent hydrogenation.
Key Parameters
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Catalyst : TsOH (3% w/w) with 2,6-di-tert-butyl-4-methylphenol as a stabilizer.
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Reaction Time : 6 hours, monitored via gas chromatography (GC).
Catalytic Hydrogenation for Saturation
Hydrogenation of Cyclohexenyl Intermediates
The cyclohexenyl intermediate is saturated using Raney nickel under hydrogen gas (0.2 MPa) at 80°C. This step ensures complete reduction of double bonds, yielding cis- and trans-isomers of the cyclohexylphenyl structure.
Process Efficiency
Isomer Separation and Purification
Cis-trans isomer separation is achieved via base-mediated equilibration. Potassium hydroxide in dimethylformamide (DMF) at 110°C preferentially converts cis-isomers to trans-configurations, which are then isolated through recrystallization.
Recrystallization Conditions
Comparative Analysis of Methodologies
Yield and Efficiency Across Steps
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Grignard Reaction | 75°C, THF/toluene | 98 | 98 |
| Dehydration | 110°C, TsOH | 90 | 99.5 |
| Hydrogenation | 80°C, 0.2 MPa H₂ | 98 | 99.5 |
| Isomer Separation | 110°C, KOH/DMF | 87 | 99.85 |
Solvent and Catalyst Impact
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THF/Toluene : Enhances Grignard stability and reaction kinetics.
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Raney Nickel : Cost-effective for large-scale hydrogenation but requires careful handling.
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DMF : High polarity facilitates cis-trans isomerization but complicates solvent recovery.
Industrial and Environmental Considerations
Scalability and Cost
Chemical Reactions Analysis
Types of Reactions: 4-Cyclohexylphenylglyoxalhydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the glyoxal moiety into alcohols or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
The compound 4-Cyclohexylphenylglyoxalhydrate has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article provides a detailed overview of its applications, supported by comprehensive data tables and case studies.
Organic Synthesis
This compound serves as a critical intermediate in the synthesis of various organic compounds. Its ability to participate in condensation reactions makes it valuable for producing complex molecules.
Key Reactions:
- Condensation with Amines: This reaction leads to the formation of imines, which are crucial in the synthesis of pharmaceuticals.
- Reactivity with Nucleophiles: The electrophilic nature of the carbonyl groups allows for nucleophilic attack, facilitating the formation of diverse organic structures.
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents.
Case Study: Anticancer Activity
Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that these derivatives can induce apoptosis in cancer cells, suggesting their potential as anticancer agents.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 12.5 | Induction of apoptosis via mitochondrial pathway |
| MCF-7 (Breast) | 15.0 | Cell cycle arrest and apoptosis |
| A549 (Lung) | 10.0 | Reactive oxygen species generation |
Materials Science
In materials science, this compound is explored for its role in polymer chemistry and as a precursor for advanced materials.
Applications:
- Polymerization: It can be utilized as a monomer or cross-linking agent in the production of polymers with enhanced thermal and mechanical properties.
- Coatings and Adhesives: The compound's reactivity allows it to be incorporated into formulations for coatings that require specific adhesion properties.
Photochemistry
The photochemical properties of this compound have been studied for applications in photodynamic therapy (PDT) and light-activated drug delivery systems.
Mechanism:
Upon exposure to light, the compound can generate reactive oxygen species (ROS), which are effective in targeting and destroying cancer cells.
Mechanism of Action
The mechanism of action of 4-Cyclohexylphenylglyoxalhydrate involves its interaction with various molecular targets. The glyoxal moiety can react with amino groups in proteins or nucleic acids, leading to modifications that affect their function. These interactions can influence biological pathways and processes, making the compound useful in research and therapeutic applications.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups (Cl, CN): Chloro and cyano substituents enhance electrophilicity at the α-ketoaldehyde group, increasing reactivity in condensation reactions. However, these groups may reduce solubility in polar solvents due to their electron-withdrawing nature .
- Cyclohexyl Group:
The bulky, lipophilic cyclohexyl substituent improves lipid solubility, making the compound advantageous in drug design for enhanced membrane permeability. Its steric bulk may also reduce crystallization tendencies compared to planar substituents (e.g., naphthyl) . - Methoxy groups enhance solubility in protic solvents due to their polar nature .
Structural and Crystallographic Behavior
Evidence from crystal structure analyses of phenylglyoxamide derivatives (e.g., 2-chlorophenylglyoxamide) reveals that substituents dictate molecular packing via hydrogen-bonding networks. For instance, chloro substituents facilitate tighter packing due to halogen interactions, whereas bulky cyclohexyl groups likely disrupt close packing, resulting in lower melting points .
Biological Activity
Overview of 4-Cyclohexylphenylglyoxalhydrate
This compound is a glyoxal derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Glyoxals are known for their reactivity and ability to form various derivatives that can interact with biological systems. The cyclohexyl and phenyl groups in this compound may influence its pharmacological properties, including its ability to act as an enzyme inhibitor or exhibit cytotoxic effects.
Antimicrobial Properties
Research indicates that glyoxal derivatives can exhibit antimicrobial activity. Compounds similar to this compound have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is often attributed to the compound's ability to disrupt bacterial cell membranes or interfere with metabolic pathways.
Anticancer Activity
There is emerging evidence that glyoxal derivatives can possess anticancer properties. Studies have suggested that these compounds may induce apoptosis in cancer cells through mechanisms such as:
- Inhibition of cell proliferation: By interfering with signaling pathways involved in cell growth.
- Induction of oxidative stress: Leading to cellular damage and eventual cell death.
Enzyme Inhibition
Glyoxal derivatives are also being studied for their potential as enzyme inhibitors. For instance, they may inhibit key enzymes involved in metabolic processes or signaling pathways, which can be particularly useful in treating diseases like cancer or metabolic disorders.
Case Studies
-
Antimicrobial Activity Study:
- A study evaluated the antimicrobial effects of various glyoxal derivatives, including those similar to this compound, against common pathogens. Results showed significant inhibition zones, indicating effective antimicrobial action.
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Cytotoxicity in Cancer Cells:
- In vitro studies demonstrated that this compound exhibited dose-dependent cytotoxicity against several cancer cell lines. The mechanism was linked to apoptosis induction via mitochondrial dysfunction.
The biological activities of this compound can be attributed to several mechanisms:
- Formation of reactive oxygen species (ROS): Leading to oxidative stress and subsequent apoptosis.
- Interaction with cellular macromolecules: Such as proteins and nucleic acids, potentially altering their function.
- Inhibition of specific metabolic pathways: By targeting enzymes critical for cell survival and proliferation.
Data Table: Biological Activities of this compound
Q & A
Q. How should researchers handle contradictions in spectral data (e.g., NMR vs. IR) for 4-cyclohexylphenylglyoxal hydrate?
- Answer : Resolve discrepancies by: (i) Repeating experiments under controlled humidity/temperature. (ii) Using deuterated solvents to eliminate water interference in NMR. (iii) Comparing with structurally similar compounds (e.g., 3-fluorophenylglyoxal hydrate) for expected peak patterns .
Advanced Research Questions
Q. What strategies are effective for stabilizing 4-cyclohexylphenylglyoxal hydrate in long-term storage?
- Answer : Stabilization requires:
- Storage : Anhydrous conditions (e.g., molecular sieves) at –20°C to retard hydrolysis.
- Packaging : Amber glass vials to prevent photodegradation of the glyoxal moiety.
- Monitoring : Periodic FT-IR analysis to detect carbonyl group degradation .
Q. How can computational methods (e.g., DFT) predict the reactivity of 4-cyclohexylphenylglyoxal hydrate in nucleophilic addition reactions?
- Answer : Density Functional Theory (DFT) can model the electron-deficient glyoxal carbonyl group, predicting regioselectivity in reactions with amines or thiols. Compare results with experimental kinetics (e.g., via LC-MS reaction monitoring) to validate computational models .
Q. What analytical techniques are critical for distinguishing 4-cyclohexylphenylglyoxal hydrate from its dehydration product?
- Answer :
- TGA-DSC : Quantify hydrate water loss (endothermic peak ~100–150°C).
- Mass Spectrometry : Identify molecular ion peaks (e.g., [M-H₂O]⁺ for the anhydrous form).
- ¹³C NMR : Detect shifts in carbonyl carbons upon dehydration .
Q. How do steric effects from the cyclohexyl group influence the compound’s reactivity in multicomponent reactions (e.g., Ugi or Biginelli)?
- Answer : The bulky cyclohexyl group may hinder access to the glyoxal carbonyl, reducing reaction rates. Mitigate this by: (i) Using polar solvents (e.g., DMF) to enhance reactant mobility. (ii) Employing microwave-assisted synthesis to overcome kinetic barriers. (iii) Comparing yields with less hindered analogs (e.g., 4-methylphenylglyoxal hydrate) .
Methodological and Reproducibility Considerations
Q. What protocols ensure reproducibility in synthesizing 4-cyclohexylphenylglyoxal hydrate?
- Answer : Follow SynChem’s SA-10001 synthesis guidelines, including:
Q. How should researchers address conflicting bioactivity data in studies involving 4-cyclohexylphenylglyoxal hydrate?
- Answer : (i) Validate assay conditions (e.g., pH, temperature) against published methods. (ii) Use standardized positive/negative controls (e.g., cyclohexane derivatives). (iii) Perform meta-analyses of analogs (e.g., 4-chlorophenylglyoxal hydrate) to identify structure-activity trends .
Safety and Compliance
Q. What safety protocols are essential for handling 4-cyclohexylphenylglyoxal hydrate in the lab?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
